molecular formula C10H16ClNO B074308 3-Azabicyclo(3.2.2)nonane, 3-(chloroacetyl)- CAS No. 1132-20-3

3-Azabicyclo(3.2.2)nonane, 3-(chloroacetyl)-

Cat. No. B074308
CAS RN: 1132-20-3
M. Wt: 201.69 g/mol
InChI Key: OZKJSYJSHRYFEH-UHFFFAOYSA-N
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Description

3-Azabicyclo(3.2.2)nonane, 3-(chloroacetyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as tropanyl chloroacetate or TCA and is a bicyclic nitrogen-containing compound.

Scientific Research Applications

TCA has been extensively studied for its potential applications in various fields like organic synthesis, medicinal chemistry, and neuroscience. It is commonly used as a precursor for the synthesis of various tropane derivatives that have potential therapeutic applications. TCA is also used in the synthesis of radioligands that are used in positron emission tomography (PET) imaging studies.

Mechanism Of Action

The mechanism of action of TCA involves the inhibition of acetylcholinesterase (AChE) enzyme. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes like muscle contraction, cognition, and memory. Inhibition of AChE results in an increase in the levels of acetylcholine, which can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
TCA has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. TCA has also been shown to have analgesic properties and can reduce pain perception. It has been studied for its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Advantages And Limitations For Lab Experiments

TCA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high yield and can be used as a precursor for the synthesis of various tropane derivatives. However, TCA has some limitations as well. It is a highly toxic compound and should be handled with care. It can also be expensive to synthesize, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of TCA. It has potential applications in the development of new drugs for the treatment of various neurological disorders. TCA can also be used as a tool for the study of the cholinergic system and its role in various physiological processes. Further research is needed to understand the mechanism of action of TCA and its potential therapeutic applications.
Conclusion:
In conclusion, TCA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of TCA involves the reaction of tropane with chloroacetyl chloride in the presence of a base. TCA has been extensively studied for its potential applications in various fields like organic synthesis, medicinal chemistry, and neuroscience. It has been shown to have various biochemical and physiological effects and has potential therapeutic applications in the treatment of various neurological disorders. Further research is needed to understand the mechanism of action of TCA and its potential applications.

Synthesis Methods

The synthesis of TCA involves the reaction of tropane with chloroacetyl chloride in the presence of a base. This reaction results in the formation of TCA as a colorless liquid. The purity of TCA can be increased by further purification using various techniques like column chromatography, recrystallization, and distillation.

properties

CAS RN

1132-20-3

Product Name

3-Azabicyclo(3.2.2)nonane, 3-(chloroacetyl)-

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone

InChI

InChI=1S/C10H16ClNO/c11-5-10(13)12-6-8-1-2-9(7-12)4-3-8/h8-9H,1-7H2

InChI Key

OZKJSYJSHRYFEH-UHFFFAOYSA-N

SMILES

C1CC2CCC1CN(C2)C(=O)CCl

Canonical SMILES

C1CC2CCC1CN(C2)C(=O)CCl

Other CAS RN

1132-20-3

synonyms

3-(Chloroacetyl)-3-azabicyclo[3.2.2]nonane

Origin of Product

United States

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